molecular formula C11H16S B14472612 {1-[(Propan-2-yl)sulfanyl]ethyl}benzene CAS No. 65757-62-2

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene

Katalognummer: B14472612
CAS-Nummer: 65757-62-2
Molekulargewicht: 180.31 g/mol
InChI-Schlüssel: JCGDJNJQINTWRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a propan-2-ylsulfanyl group and an ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Propan-2-yl)sulfanyl]ethyl}benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfide.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of {1-[(Propan-2-yl)sulfanyl]ethyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate biological pathways and affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethylbenzene: Lacks the sulfanyl group, making it less reactive in redox reactions.

    Isopropylbenzene (Cumene): Similar structure but without the ethyl group, leading to different reactivity and applications.

    Thiophenol: Contains a sulfanyl group attached directly to the benzene ring, offering different chemical properties.

Uniqueness

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene is unique due to the presence of both an ethyl and a propan-2-ylsulfanyl group, which provides a combination of reactivity and stability. This dual functionality makes it a versatile compound for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

65757-62-2

Molekularformel

C11H16S

Molekulargewicht

180.31 g/mol

IUPAC-Name

1-propan-2-ylsulfanylethylbenzene

InChI

InChI=1S/C11H16S/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI-Schlüssel

JCGDJNJQINTWRE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.